3-Cyclopropoxy-6-iodopyridine-2-sulfonamide
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Overview
Description
3-Cyclopropoxy-6-iodopyridine-2-sulfonamide is a chemical compound with the molecular formula C8H9IN2O3S and a molecular weight of 340.14 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Cyclopropoxy-6-iodopyridine-2-sulfonamide typically involves the reaction of 3-cyclopropoxy-6-iodopyridine with sulfonamide derivatives. One common method involves the use of sulfonyl chlorides in the presence of organic or inorganic bases . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like triethylamine. Industrial production methods may involve microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
3-Cyclopropoxy-6-iodopyridine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Cyclopropoxy-6-iodopyridine-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-iodopyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and cell replication . The compound’s unique structure allows it to bind effectively to its target, making it a potent inhibitor.
Comparison with Similar Compounds
3-Cyclopropoxy-6-iodopyridine-2-sulfonamide can be compared with other sulfonamide derivatives and iodopyridine compounds:
Sulfonamides: Similar compounds include sulfanilamide and sulfamethoxazole, which also inhibit folate synthesis in bacteria.
The uniqueness of this compound lies in its combination of a cyclopropoxy group, iodine atom, and sulfonamide group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H9IN2O3S |
---|---|
Molecular Weight |
340.14 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-iodopyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9IN2O3S/c9-7-4-3-6(14-5-1-2-5)8(11-7)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13) |
InChI Key |
AGBJUPZVJIZVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)I)S(=O)(=O)N |
Origin of Product |
United States |
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